molecular formula C8H10ClNO3 B14022360 2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride

2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride

Cat. No.: B14022360
M. Wt: 203.62 g/mol
InChI Key: ZHIBZCPDMCUVRA-UHFFFAOYSA-N
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Description

2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride is a derivative of glycine, an amino acid. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with glycine in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial cell wall synthesis by binding to peptidoglycan, preventing crosslinking and polymerization .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyphenylglycine
  • Para-Hydroxyphenylglycine
  • D-P-Hydroxyphenylglycine

Uniqueness

2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride is unique due to its specific structural features and reactivity. Its hydroxyl and amino groups allow for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways .

Properties

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

2-amino-2-(4-hydroxyphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c9-7(8(11)12)5-1-3-6(10)4-2-5;/h1-4,7,10H,9H2,(H,11,12);1H

InChI Key

ZHIBZCPDMCUVRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)O.Cl

Origin of Product

United States

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